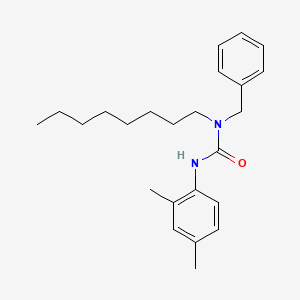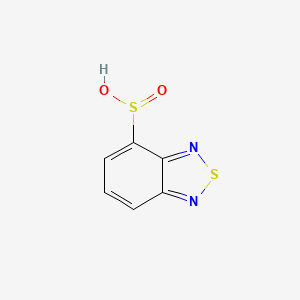
2,1,3-Benzothiadiazole-4-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole-4-sulfinic acid is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole-4-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2,1,3-benzothiadiazole with sulfinic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce thiol derivatives .
Scientific Research Applications
2,1,3-Benzothiadiazole-4-sulfinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells
Mechanism of Action
The mechanism of action of 2,1,3-benzothiadiazole-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to cellular processes and pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole-4-sulfinic acid can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole: The parent compound, which lacks the sulfinic acid group.
2,1,3-Benzothiadiazole-4-sulfonic acid: A derivative with a sulfonic acid group instead of a sulfinic acid group.
2,1,3-Benzothiadiazole-4-thiol: A derivative with a thiol group instead of a sulfinic acid group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the sulfinic acid group in this compound imparts unique properties, making it particularly useful in specific research and industrial applications .
Properties
CAS No. |
89324-21-0 |
|---|---|
Molecular Formula |
C6H4N2O2S2 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
2,1,3-benzothiadiazole-4-sulfinic acid |
InChI |
InChI=1S/C6H4N2O2S2/c9-12(10)5-3-1-2-4-6(5)8-11-7-4/h1-3H,(H,9,10) |
InChI Key |
DMPKQVVPTCQGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


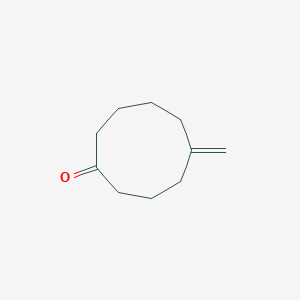
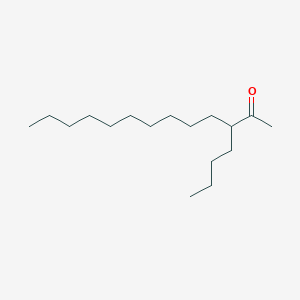
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
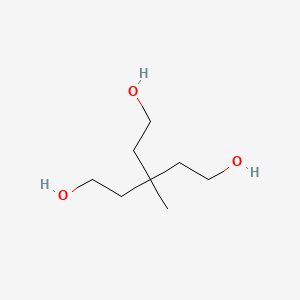
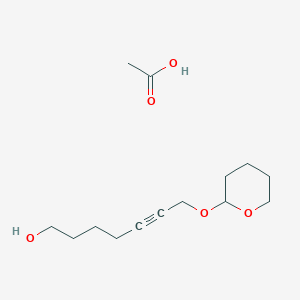
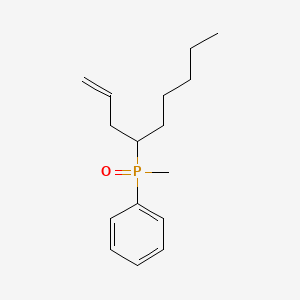
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
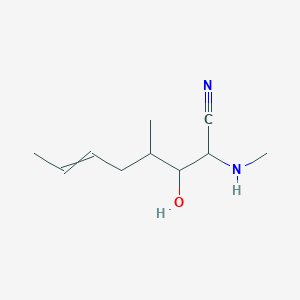
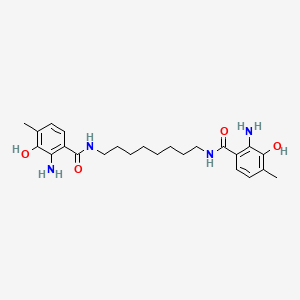

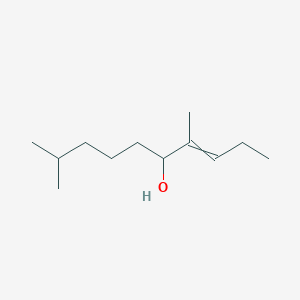
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
